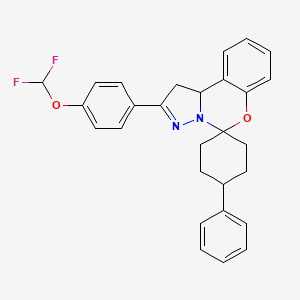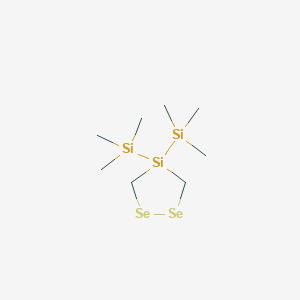
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane is a unique organosilicon compound that features selenium atoms within its structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of selenium atoms imparts distinct chemical properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane typically involves the reaction of trimethylsilyl chloride with diselenides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic properties
Mécanisme D'action
The mechanism of action of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane involves its ability to interact with various molecular targets through its selenium atoms. Selenium is known for its redox properties, which allow it to participate in oxidation-reduction reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways .
Comparaison Avec Des Composés Similaires
4,4-Bis(trimethylsilyl)benzene: This compound features silicon atoms but lacks selenium, resulting in different chemical properties.
4,4-Bis(triethoxysilyl)-1,1-biphenyl: Another organosilicon compound with distinct structural and chemical characteristics
Uniqueness: The presence of selenium atoms in 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane sets it apart from other similar compounds. Selenium imparts unique redox properties, making this compound particularly valuable for applications requiring oxidative and reductive capabilities.
Propriétés
Numéro CAS |
918904-63-9 |
|---|---|
Formule moléculaire |
C8H22Se2Si3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
trimethyl-(4-trimethylsilyl-1,2,4-diselenasilolan-4-yl)silane |
InChI |
InChI=1S/C8H22Se2Si3/c1-11(2,3)13(12(4,5)6)7-9-10-8-13/h7-8H2,1-6H3 |
Clé InChI |
DYXZGDNPIKRMCO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]1(C[Se][Se]C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
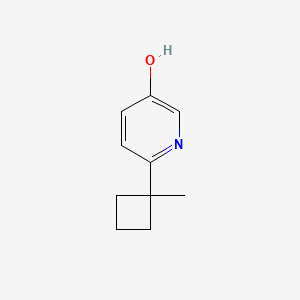
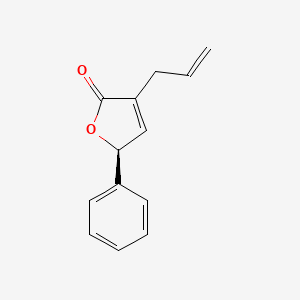

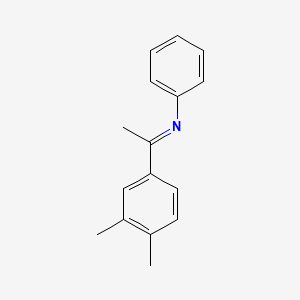

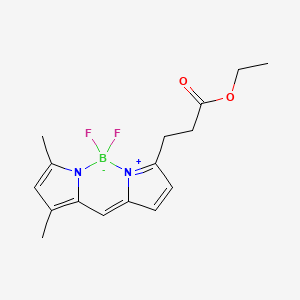
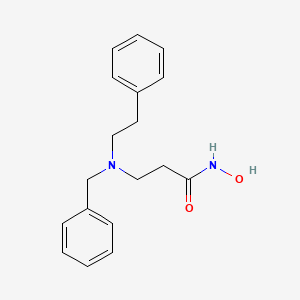
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
